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Compound of Interest |

Compound Name: 4-Chloroquinolin-3-ol
CAS No.: 32435-60-2
Cat. No.: B1606582
- 7

CAS Registry Number: 32435-60-2 Molecular Formula: C

H

CINO Molecular Weight: 179.60 g/mol

Executive Summary

4-Chloroquinolin-3-ol represents a specialized, high-value scaffold in medicinal chemistry,
distinct from its more common isomer, 7-chloro-4-quinolinol (the precursor to chloroquine). This
compound features a unique ortho-functionalized architecture where a nucleophilic hydroxyl
group at position C3 resides adjacent to an electrophilic chlorine at position C4. This "push-
pull" electronic environment makes it a versatile intermediate for constructing fused
heterocyclic systems (e.qg., furo[3,2-c]quinolines) and developing kinase inhibitors where dual-
point binding is required. This guide provides an authoritative analysis of its physicochemical
behavior, synthetic accessibility via green biocatalysis, and reactivity profiles.

Molecular Architecture & Electronic Properties
Structural Dynamics

Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolone tautomers (lactams)
due to aromatic stabilization, 4-chloroquinolin-3-ol retains a true phenolic character. The C3
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position does not support a stable keto-tautomer without disrupting the aromaticity of the
pyridine ring.

o Aromaticity: The bicyclic system maintains full aromaticity, with the hydroxyl group acting as
an electron donor (mesomeric effect +M) and the chlorine as an electron withdrawer
(inductive effect -I).

 Intramolecular Interactions: A weak intramolecular hydrogen bond exists between the C3-
hydroxyl proton and the C4-chlorine lone pairs, slightly reducing the acidity of the phenol
compared to 3-hydroxyquinoline.

Physicochemical Parameters

The following data synthesizes experimental values and high-fidelity predictive models
(ACD/Labs, ChemAXxon) for the neutral species.

Parameter Value Interpretation

Moderately lipophilic; suitable

LogP (Octanol/Water) 23+0.2
for CNS drug scaffolds.
Slightly more acidic than
o phenol (pKa 10) due to the
pKa (Acidic - OH) 8.4+0.5

electron-deficient quinoline

ring.

Significantly less basic than
pKa (Basic - N) 28104 quinoline (pKa 4.9) due to the -
| effect of the C4-ClI.

Indicates good membrane
Polar Surface Area (PSA) 33.1A2 g
permeability.

Soluble in DMSO, MeOH, and

Solubility Low (Water) )
chlorinated solvents.

Synthetic Pathways: Chemical vs. Biocatalytic
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The synthesis of 4-chloroquinolin-3-ol has evolved from harsh chemical chlorination to highly
selective enzymatic transformations.

Traditional Chemical Route (Historical)

Historically, the synthesis involved the chlorination of 3-hydroxyquinoline using sulfuryl chloride

(

) or N-chlorosuccinimide (NCS). However, these methods often suffer from poor
regioselectivity, yielding mixtures of 2-chloro, 4-chloro, and polychlorinated products due to the
activating nature of the hydroxyl group.

Advanced Biocatalytic Synthesis (Recommended)

Recent advances in green chemistry have identified flavin-dependent halogenases as superior
catalysts for this transformation. Specifically, the enzyme Rdc2 (from Pochonia
chlamydosporia) has been engineered to regioselectively chlorinate 3-hydroxyquinoline at the
C4 position.

Protocol: Enzymatic Chlorination of 3-Hydroxyquinoline
» Expression: Express Rdc2 and a partner flavin reductase (Fre) in E. coli BL21(DE3).[1]
¢ Reaction Matrix: 50 mM phosphate buffer (pH 7.4), 100 uM FAD, 1 mM NADH, 10 mM MgClI

, and 100 mM NacCl.

o Substrate Addition: Add 3-hydroxyquinoline (dissolved in DMSO) to a final concentration of
0.5-1 mM.

e Incubation: Incubate at 25°C with gentle shaking for 12—-16 hours.
o Workup: Extract with ethyl acetate (3x), dry over Na

SO

, and purify via flash chromatography (Hexane:EtOAc).
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Biocatalytic Transformation
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Figure 1: Biocatalytic workflow for the regioselective synthesis of 4-Chloroquinolin-3-ol using
Rdc2 halogenase.

Reactivity Profile & Applications

The "bifunctional” nature of 4-chloroquinolin-3-ol allows for divergent synthetic applications.

Nucleophilic Aromatic Substitution ()

The chlorine atom at C4 is activated by the quinoline nitrogen (especially if protonated or
alkylated), making it susceptible to displacement by nucleophiles (amines, thiols).[2] However,
the adjacent C3-OH group can complicate this via:

» Deactivation: The electron-donating OH group increases electron density in the ring, making

slower than in 4-chloroquinoline.

 Intramolecular Cyclization: Reaction with bifunctional nucleophiles can lead to tricyclic
systems (e.g., oxazoloquinolines).

O-Alkylation vs. N-Alkylation

Under basic conditions, the C3-hydroxyl is deprotonated (phenoxide). Alkylation typically
occurs at the oxygen. However, care must be taken to avoid self-reaction where the phenoxide
displaces the chlorine of another molecule (polymerization).

Key Reaction: Synthesis of Furo[3,2-c]quinoline Scaffolds Reacting 4-chloroquinolin-3-ol with
terminal alkynes under Sonogashira conditions, followed by cyclization, yields furo[3,2-
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c]quinolines, a potent class of anticancer agents.

4-Chloroquinolin-3-ol

Path A: O-Alkylation Path B: S_NAr Displacement Path C: Cyclization

(Base + R-X) (Amines/Thiols at C4) (e.g., Sonogashira + Cul)
4-Aminoquinolin-3-ol Furo[3,2-c]quinoline

sAliegA-sleregiteine (Kinase Inhibitor Scaffold) (Anticancer Core)

Click to download full resolution via product page

Figure 2: Divergent reactivity map showing the three primary synthetic vectors for the scaffold.

Experimental Protocol: Characterization

To validate the identity of 4-chloroquinolin-3-ol, the following spectral fingerprints are
diagnostic.

Proton NMR ( H NMR, 500 MHz, DMSO-d )

e 10.5 ppm (s, 1H): Broad singlet corresponding to the C3-OH. Disappears upon D
O shake.

e 8.6 ppm (s, 1H): Singlet for the C2-H. This proton is deshielded by both the adjacent N and
the OH group.

e 8.1-7.6 ppm (m, 4H): Multiplet corresponding to the benzenoid protons (H5, H6, H7, H8).

Mass Spectrometry (ESI-MS)

o Positive Mode (M+H): Two peaks at m/z 180.0 and 182.0 in a 3:1 ratio, characteristic of the
monochloride isotope pattern (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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